3-Fluoro-4-(trifluoromethyl)cinnamic acid

Beschreibung

Structural Characterization of 3-Fluoro-4-(trifluoromethyl)cinnamic Acid

Molecular Architecture and IUPAC Nomenclature

This compound is a fluorinated cinnamic acid derivative with the molecular formula $$ \text{C}{10}\text{H}6\text{F}4\text{O}2 $$ and a molecular weight of 234.15 g/mol. Its IUPAC name is (E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid , reflecting the trans configuration of the double bond between the phenyl ring and the acrylic acid moiety. The structure comprises:

- A phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethyl group ($$-\text{CF}_3$$) at the 4-position.

- A propenoic acid group ($$-\text{CH}2\text{CH}2\text{COOH}$$) conjugated to the phenyl ring via a trans double bond.

The SMILES notation for this compound is C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F , and its InChIKey is LUEWWWLVURRLNN-DUXPYHPUSA-N .

Key Structural Features

| Feature | Description |

|---|---|

| Core skeleton | Phenyl ring connected to a trans-α,β-unsaturated acrylic acid group. |

| Substituents | Fluorine at position 3 and trifluoromethyl at position 4 of the phenyl ring. |

| Electron distribution | Electron-withdrawing groups ($$-\text{F}$$, $$-\text{CF}_3$$) enhance acidity and reactivity. |

Crystallographic Analysis and Polymorphic Forms

While specific crystallographic data for This compound are limited in the literature, insights can be inferred from structurally related compounds. For example:

Phase Transitions and Polymorphism

- trans-4-(Trifluoromethyl)cinnamic acid undergoes a reversible phase transition at ~132 K (cooling) and ~131 K (heating), accompanied by a quadrupling of the unit cell volume and an increase in the number of molecules per asymmetric unit ($$Z'$$) from 2 to 8.

- 3-Fluoro-trans-cinnamic acid exhibits polymorphism, with two β-type polymorphs ($$\beta1$$ and $$\beta2$$) that differ in packing arrangements. Heating $$\beta1$$ induces an irreversible transition to $$\beta2$$ at ~119°C.

Hydrogen Bonding and Crystal Packing

- Carboxylic acid dimers (O–H⋯O hydrogen bonds) and C–H⋯O interactions stabilize crystal structures in related cinnamic acid derivatives.

- The trifluoromethyl group introduces steric bulk, potentially disrupting close packing and influencing solid-state reactivity (e.g., photodimerization).

Table 1: Comparative Crystallographic Data for Related Cinnamic Acid Derivatives

Comparative Structural Analysis with Halogenated Cinnamic Acid Derivatives

The electronic and steric effects of halogen substituents significantly influence the properties of cinnamic acid derivatives. Below is a comparative analysis of This compound with other halogenated analogs:

Electronic Effects of Substituents

Key Findings :

- Trifluoromethyl groups enhance bioactivity through strong electron withdrawal, increasing lipophilicity and membrane permeability.

- Fluorine substitution at the 3-position modulates reactivity without significantly altering steric bulk.

- Halogen positioning (meta vs. para) affects intermolecular interactions; meta-substituents often improve bioactivity.

Structural Variants and Reactivity

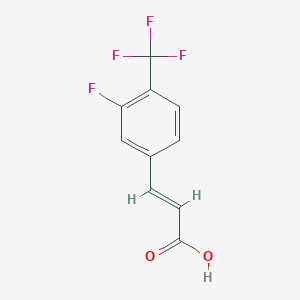

Structure

2D Structure

Eigenschaften

IUPAC Name |

(E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWWWLVURRLNN-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420681 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231291-13-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 231291-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)cinnamic acid typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form the saturated derivative.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of fluoro-trifluoromethyl benzoic acid derivatives.

Reduction: Formation of 3-fluoro-4-(trifluoromethyl)phenylpropanoic acid.

Substitution: Formation of various substituted cinnamic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-Fluoro-4-(trifluoromethyl)cinnamic acid. In a comparative analysis, it was found to exhibit notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Specifically, a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 25.9 µM against MRSA, outperforming commonly used antibiotics like ampicillin (MIC 45.8 µM) . This suggests its potential as a lead compound in developing new antibiotics.

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using THP1-Blue™ NF-κB cells indicated that certain derivatives could modulate the activity of the pro-inflammatory transcription factor NF-κB. Specifically, compounds with substitutions on the phenyl ring showed varying degrees of activity, indicating that structural modifications can enhance or diminish anti-inflammatory potential .

Materials Science Applications

2.1 Photochemical Studies

This compound has been utilized in photodimerization studies, which are crucial for understanding photochemical reactions in materials science. Research demonstrated that when incorporated into potassium bromide pellets, the compound underwent photodimerization under UV irradiation, showcasing its utility in studying reaction mechanisms and kinetics in solid-state chemistry .

2.2 Polymorphism Investigation

The compound is part of research exploring polymorphism in cinnamic acid derivatives. Understanding polymorphism is essential for drug formulation and material properties, as different crystalline forms can exhibit varied solubility and stability profiles .

Analytical Chemistry Applications

3.1 Spectroscopic Techniques

In analytical chemistry, this compound has been employed as a model compound in spectroscopic studies to assess interactions and structural characteristics of similar compounds. Its distinctive fluorinated structure allows for enhanced detection and analysis using techniques like NMR and IR spectroscopy .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | MIC = 25.9 µM against MRSA; superior to ampicillin |

| Anti-inflammatory Properties | Modulates NF-κB activity; structure-dependent effects | |

| Materials Science | Photochemical Studies | Undergoes photodimerization; useful for reaction studies |

| Polymorphism Investigation | Reveals different crystalline forms affecting properties | |

| Analytical Chemistry | Spectroscopic Techniques | Enhanced detection capabilities due to fluorination |

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on various cinnamic acid derivatives, including this compound, demonstrated its effectiveness against resistant bacterial strains. The results indicated that structural modifications with fluorinated groups significantly enhance antimicrobial activity, making it a candidate for further development as an antibiotic .

Case Study 2: Photodimerization Mechanism

Research focusing on the photodimerization of trans-cinnamic acid derivatives revealed that this compound exhibited subtle changes when subjected to UV light, indicating its potential role in photochemical applications . This study provides insights into how such compounds can be manipulated for desired chemical transformations.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can donate electrons to terminate radical chain reactions, forming stable products. This property is particularly relevant in its potential antioxidant activity . The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Physicochemical Parameters of Selected Cinnamic Acid Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | logP (Predicted) | pKa (Carboxylic Acid) |

|---|---|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)cinnamic acid | 3-F, 4-CF₃ | 234.15 | ~2.8 | ~2.1 |

| 4-(Trifluoromethyl)cinnamic acid | 4-CF₃ | 230.1 | ~2.5 | ~2.3 |

| 3-(Trifluoromethyl)cinnamic acid | 3-CF₃ | 230.1 | ~2.5 | ~2.3 |

| 2-(Trifluoromethyl)cinnamic acid | 2-CF₃ | 230.1 | ~2.5 | ~2.3 |

| 3,4-Dihydroxycinnamic acid | 3-OH, 4-OH | 180.16 | ~1.2 | ~4.1 |

| 4-Fluoro-3-(trifluoromethyl)cinnamic acid | 4-F, 3-CF₃ | 234.15 | ~2.8 | ~2.1 |

Key Observations:

- Lipophilicity : The trifluoromethyl group significantly increases logP compared to hydroxylated analogs (e.g., 3,4-dihydroxycinnamic acid). The additional fluorine in 3-fluoro-4-CF₃ slightly enhances lipophilicity over positional isomers like 4-CF₃ .

- Acidity: The electron-withdrawing -CF₃ and -F substituents lower the carboxylic acid pKa (~2.1) compared to non-fluorinated derivatives (e.g., cinnamic acid, pKa ~4.4), enhancing solubility in basic media .

Gastric Emptying and Anti-Ulcer Effects

3-(Trifluoromethyl)cinnamic acid demonstrated the highest gastric emptying activity (73.8% at 200 mg/kg) among trifluoromethyl-substituted analogs, outperforming 2-CF₃ (61.1%) and 4-CF₃ (70.9%) derivatives. This suggests meta-CF₃ substitution optimizes gastroprokinetic effects .

Antioxidant Activity

3,4-Dihydroxycinnamic acid (IC₅₀: 24.5 µg/mL in DPPH assay) outperforms fluorinated/trifluoromethylated derivatives due to its hydroxyl groups’ radical scavenging capacity.

Growth Inhibition in Phytotoxic Studies

trans-4-(Trifluoromethyl)cinnamic acid (compound 16) showed pronounced growth inhibition against Cuscuta campestris (parasitic plant), while 2-CF₃ and non-fluorinated analogs were less active. This highlights the importance of para-CF₃ substitution for phytotoxicity. The 3-fluoro-4-CF₃ variant’s activity remains untested but may exhibit similar or enhanced effects due to fluorine’s inductive effects .

Biologische Aktivität

3-Fluoro-4-(trifluoromethyl)cinnamic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound plays a crucial role in modulating enzyme activities. It interacts with phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of various cinnamic acid derivatives. This interaction is vital for the metabolic pathways associated with phenylpropanoids, which are important in plant metabolism and have implications in human health.

2. Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling : It affects signaling pathways related to reactive oxygen species (ROS) and oxidative stress responses. This can lead to altered gene expression, impacting cellular metabolism and function.

- Gene Expression : The compound may modulate transcription factors that regulate genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage.

3. Molecular Mechanisms

At the molecular level, the biological activity of this compound is attributed to its ability to form specific binding interactions with biomolecules. The presence of fluoro and trifluoromethyl groups enhances hydrogen bonding and van der Waals interactions with target proteins, leading to either enzyme inhibition or activation depending on the context.

4. Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly with time and dosage:

- Temporal Stability : The compound exhibits stability under ambient conditions; however, its degradation can be influenced by environmental factors such as pH and temperature.

- Dosage Variability : In animal models, low doses have demonstrated antioxidant and anti-inflammatory properties, while higher doses may induce toxicity, including hepatotoxicity and oxidative stress.

5. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

- In Vitro Studies : It has shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

- Comparison with Antibiotics : In some studies, it exhibited better activity against MRSA than conventional antibiotics like ampicillin, suggesting its potential as an alternative treatment option for resistant bacterial strains .

6. Anti-inflammatory Potential

The compound's anti-inflammatory properties have been evaluated through various assays:

- Cell Viability Assays : In vitro studies using THP1-Blue™ NF-κB cells revealed that this compound can modulate the activity of pro-inflammatory transcription factors, potentially reducing inflammation .

- Mechanistic Insights : The compound's ability to inhibit NF-κB activation suggests a mechanism through which it may exert anti-inflammatory effects, providing a basis for further therapeutic exploration .

7. Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: What are the most efficient synthetic routes for 3-fluoro-4-(trifluoromethyl)cinnamic acid?

Answer: Microwave-assisted synthesis is a robust method for preparing fluorinated cinnamic acid derivatives. For example, trifluoromethylcinnamanilide analogs (including 3- and 4-trifluoromethyl derivatives) have been synthesized via microwave irradiation, achieving high yields (75–90%) in 15–30 minutes under solvent-free conditions . Key steps include:

- Coupling reaction : Condensation of 3-(trifluoromethyl)cinnamic acid with substituted anilines using HATU as a coupling agent.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation : Purity confirmed by HPLC (>95%) and structural verification via / NMR.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is recommended:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry (MS) : Confirm molecular weight via exact mass analysis (e.g., observed m/z 234.0304 for [M-H], matching theoretical ) .

- NMR : NMR (CDCl): δ 7.8–8.1 ppm (aromatic protons), δ 6.5–7.2 ppm (vinyl protons); NMR: δ -62 to -64 ppm (CF group) .

Basic: What computational methods are used to predict the molecular geometry of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely employed. For example, geometric parameters of the trans-isomer were calculated as follows :

| Parameter | DFT Value | Experimental * |

|---|---|---|

| C1-C2 bond length (Å) | 1.405 | 1.408 |

| C3-C4-C11 bond angle (°) | 119.6 | 120.1 |

| Dihedral angle (C1-C6-C15-O) | 178.2 | 179.5 |

*Experimental data from X-ray crystallography (if available).

Advanced: How to resolve discrepancies between experimental NMR data and computational predictions?

Answer: Discrepancies often arise from solvent effects or dynamic processes (e.g., rotational barriers in trifluoromethyl groups). For instance, NMR signals for CF groups may split due to restricted rotation in viscous solvents like DMSO-d. To address this:

- Perform variable-temperature NMR to identify conformational dynamics .

- Compare computational predictions (using solvation models like PCM) with experimental data in multiple solvents (e.g., CDCl vs. DMSO-d) .

Advanced: What mechanisms underlie its antimicrobial activity against resistant pathogens?

Answer: Studies on trifluoromethylcinnamanilides suggest:

- Membrane disruption : Hydrophobic trifluoromethyl groups enhance lipid bilayer penetration, disrupting bacterial membranes (e.g., MIC = 4–16 µg/mL against MRSA) .

- Enzyme inhibition : Competitive binding to ATP-binding pockets (e.g., inhibition of mycobacterial enoyl-ACP reductase) .

Experimental validation : - Time-kill assays (0–24 hrs) to assess bactericidal vs. bacteriostatic effects.

- Synergy testing with β-lactams using checkerboard assays (FIC ≤ 0.5 indicates synergy).

Advanced: How can this compound be functionalized for biological applications (e.g., fluorescent probes)?

Answer: The vinyl carboxylate moiety allows derivatization:

- Fluorescent labeling : Conjugate with dansyl chloride or BODIPY via EDC/NHS coupling (confirmed by NMR loss of -COOH proton) .

- Biotinylation : Attach biotin-PEG-amine for pull-down assays (validate via streptavidin-HRP Western blot) .

Advanced: What strategies mitigate solubility challenges in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or TFA solutions (1% v/v in PBS) to enhance aqueous solubility .

- Prodrug design : Synthesize methyl esters (e.g., methyl 3-fluoro-4-(trifluoromethyl)cinnamate) for improved cell permeability, followed by esterase-mediated hydrolysis .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.